1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene
Description
1-Bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene is a brominated aromatic ether featuring a benzene ring substituted with a bromine atom at the 1-position and a 2-methylprop-2-en-1-yloxy (allyl ether) group at the 3-position. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol . This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for functionalized aromatics .
Properties
IUPAC Name |
1-bromo-3-(2-methylprop-2-enoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVAQVYQEROXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Nucleophilic Alkoxylation Strategies
Williamson Ether Synthesis Framework
The Williamson ether synthesis remains the most widely employed method for constructing the allyl ether moiety in 1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene. This two-step protocol involves initial deprotonation of 3-bromophenol using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Subsequent reaction with 1-bromo-3-methylprop-2-ene (CAS 563-47-3) at 60–80°C for 12–24 hours yields the target compound.
Key reaction parameters include:
- Molar ratio : A 1:1.2 stoichiometry of 3-bromophenol to 1-bromo-3-methylprop-2-ene minimizes side reactions.
- Solvent selection : DMF enhances nucleophilicity but requires rigorous drying to prevent hydrolysis.
- Temperature control : Reactions above 70°C accelerate etherification but risk thermal decomposition of the allylic bromide.
Typical isolated yields range from 68% to 82%, with purity >95% confirmed by gas chromatography-mass spectrometry (GC-MS).
Limitations and Byproduct Formation
Competitive elimination pathways generate 3-methylprop-1-ene as a primary byproduct (8–12% yield), necessitating purification via fractional distillation or column chromatography. Nuclear magnetic resonance (NMR) analysis of crude mixtures reveals characteristic signals for the allylic protons at δ 5.39 ppm (t, J = 7.0 Hz) and aromatic protons at δ 7.32 ppm (d, J = 8.7 Hz).
Transition Metal-Catalyzed Coupling Approaches
Palladium-Mediated Buchwald-Hartwig Amination Adaptations
Recent advancements have adapted palladium catalysts for C–O bond formation, leveraging ligands such as Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) to facilitate coupling between 3-bromophenyl boronic acid and 2-methylprop-2-en-1-ol. This method circumvents the need for pre-formed allylic bromides, instead utilizing in situ activation with Mitsunobu reagents (diethyl azodicarboxylate, DEAD).
Reaction conditions for this approach include:
- Catalyst system : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)
- Base : Cs₂CO₃ (2 equiv) in toluene at 110°C
- Reaction time : 6–8 hours
Isolated yields reach 75–84%, with turnover numbers (TON) exceeding 400 under optimized conditions.
Mechanistic Insights and Selectivity Control
Density functional theory (DFT) calculations indicate that the rate-determining step involves oxidative addition of the aryl bromide to Pd(0), followed by alkoxide coordination. Steric effects from the 2-methyl group on the allylic alcohol enforce ortho-selectivity, suppressing competing para-substitution pathways.
Photochemical Synthesis and Continuous Flow Applications
[2+2] Photocycloaddition-Triggered Etherification
Emerging photoredox methodologies enable visible-light-mediated synthesis using eosin Y as an organic photocatalyst. Irradiation at 450 nm initiates single-electron transfer (SET) from 3-bromophenol to the excited catalyst, generating a phenoxyl radical that couples with 2-methylprop-2-en-1-ol.
Critical parameters for photochemical synthesis:
| Parameter | Optimal Value |
|---|---|
| Light source | 30 W blue LEDs |
| Catalyst loading | 5 mol% eosin Y |
| Solvent | Acetonitrile/H₂O (9:1) |
| Reaction time | 3 hours |
This method achieves 70–78% yield with excellent functional group tolerance, particularly for acid-sensitive substrates.
Continuous Flow Process Intensification
Adoption of microreactor technology reduces reaction times from hours to minutes by enhancing mass/heat transfer. A representative flow system configuration includes:
- Residence time : 8 minutes at 100°C
- Pressure : 3 bar
- Productivity : 12 g/h per channel
Continuous processes demonstrate superior consistency (RSD <2%) compared to batch methods while eliminating intermediate purification steps.
Analytical Characterization and Quality Control
Spectroscopic Validation
Comprehensive characterization of this compound employs multimodal analytical techniques:
¹H NMR (400 MHz, CDCl₃) :
- δ 7.32 (d, J = 8.7 Hz, 1H, Ar–H)
- δ 6.85 (d, J = 8.8 Hz, 1H, Ar–H)
- δ 5.39 (t, J = 7.0 Hz, 1H, CH₂–O–)
- δ 4.11 (dd, J = 6.3, 1.4 Hz, 2H, O–CH₂)
- δ 1.76 (s, 3H, CH₃)
GC-MS (EI) : m/z 227 [M]⁺ (100%), 171 [M–C₄H₇]⁺ (42%), 91 [C₇H₇]⁺ (28%)
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Synthetic Routes
| Method | Cost (USD/kg) | Yield (%) | E-Factor |
|---|---|---|---|
| Williamson | 120–150 | 82 | 6.7 |
| Pd-catalyzed | 280–320 | 84 | 3.1 |
| Photochemical | 190–210 | 78 | 4.5 |
The E-factor (environmental factor) calculation considers solvent waste, catalyst recovery, and byproduct generation. While palladium-based methods offer superior atom economy, high catalyst costs limit their industrial adoption.
Waste Stream Management
Allylic bromide synthesis generates 1.8 kg of NaBr per kg product, requiring ion-exchange remediation. Advanced oxidation processes (AOPs) utilizing TiO₂ photocatalysts degrade phenolic impurities to CO₂ and H₂O with 99.7% efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Concentrated sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Nucleophilic Substitution: Formation of 3-(2-methyl-allyloxy)-phenol or 3-(2-methyl-allyloxy)-aniline.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of 3-(2-methyl-allyloxy)-benzaldehyde or 3-(2-methyl-allyloxy)-benzoic acid.
Reduction: Formation of 3-(2-methyl-allyloxy)-benzyl alcohol.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom allows for electrophilic substitution reactions, making it valuable in the creation of more complex molecules.
2. Biology
The compound is investigated for its biological activities, particularly in enzyme inhibition studies and protein-ligand interactions. Its unique functional groups enable it to interact with biomolecules, potentially leading to therapeutic applications.
3. Industry
In industrial applications, 1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene is utilized in producing specialty chemicals and materials such as polymers and resins. Its chemical properties make it suitable for developing new materials with specific characteristics.
Case Study 1: Anticancer Activity
Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. In a study evaluating its effects on breast cancer cells, the compound demonstrated notable anticancer properties, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that it possesses considerable antibacterial effects, highlighting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromine atom is displaced by nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Substitution:
Oxidation and Reduction: The allyloxy group undergoes redox reactions, altering the oxidation state of the compound and forming new products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stability and Commercial Viability
- The allyl ether in the target compound may undergo oxidation or acid-catalyzed cleavage, limiting its shelf life compared to stable alkyl ethers like 3f .
- Commercial availability is restricted (discontinued by CymitQuimica ), whereas analogs like 9f and 1g are actively used in research .
Research Findings and Data
NMR Spectral Comparison
- 1-Bromo-3-((3-methylbenzyl)oxy)benzene (9f) :
- 1-Bromo-3-[(3-iodoprop-2-yn-1-yl)oxy]benzene (1g) :
Reactivity in Cross-Coupling Reactions
- The target compound’s allyl ether may enhance regioselectivity in Pd-catalyzed reactions compared to electron-deficient analogs. For example, 1-bromo-3-(trifluoromethoxy)benzene reacts with imidazo[1,2-a]pyridine in 90–91% yield under similar conditions .
Q & A
Q. What are the optimal synthetic routes for 1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 3-bromophenol with 2-methylprop-2-en-1-yl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of phenol to alkyl bromide) and inert atmosphere to prevent oxidation of the allyl group. Purification via column chromatography (hexane:ethyl acetate, 9:1) typically achieves >85% purity. Competing side reactions, such as over-alkylation, can be mitigated by slow reagent addition .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI/MS typically shows [M+H]⁺ at m/z 241–243 (isotopic pattern due to bromine) .
- IR Spectroscopy : Stretches at 1250–1270 cm⁻¹ (C-O-C ether) and 1600 cm⁻¹ (C=C allyl) confirm functional groups .
Q. How does the allyloxy substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The allyloxy group acts as an electron-donating substituent, activating the benzene ring toward electrophilic aromatic substitution. However, steric hindrance from the 2-methyl group can reduce reactivity in Buchwald-Hartwig amination or Suzuki-Miyaura couplings. For Pd-catalyzed reactions, use of bulky ligands (e.g., XPhos) and elevated temperatures (100–120°C) improves coupling efficiency .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in further functionalization of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-rich sites. For example, the para position to the bromine atom is most susceptible to electrophilic attack due to resonance effects from the allyloxy group. MD simulations further reveal steric constraints affecting transition states in SNAr reactions .
Q. What strategies resolve contradictions in catalytic efficiency data for this compound in C–O bond cleavage reactions?
Methodological Answer: Discrepancies in catalytic data often arise from trace moisture (hydrolyzing the allyl group) or metal impurities. Controlled studies under inert atmospheres (glovebox) with rigorously dried solvents are essential. Redox-active catalysts (e.g., Ni(0)/Zn) may outperform Pd-based systems in anhydrous conditions, as shown in recent comparative studies .
Q. How does the compound’s structure inform its use as a precursor in bioactive molecule synthesis?
Methodological Answer: The bromine atom serves as a handle for cross-coupling to introduce pharmacophores (e.g., arylpiperazines for CNS targets), while the allyloxy group enables photo-click chemistry for prodrug activation. Recent work demonstrates its utility in synthesizing kinase inhibitors via Sonogashira coupling with terminal alkynes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
